molecular formula C7H3F3N2 B12831129 2-Amino-3,4,5-trifluorobenzonitrile

2-Amino-3,4,5-trifluorobenzonitrile

Cat. No.: B12831129
M. Wt: 172.11 g/mol
InChI Key: CYIQQSRRBKQLMB-UHFFFAOYSA-N
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Description

2-Amino-3,4,5-trifluorobenzonitrile is an organic compound with the molecular formula C7H3F3N2 It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and an amino group is attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,4,5-trifluorobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method is the reaction of 2,4,5-trifluorobenzonitrile with ammonia under specific conditions. The process involves:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,4,5-trifluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or nitric acid can be used under controlled conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a base.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 2-Amino-3,4,5-trifluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3,4,5-trifluorobenzonitrile is unique due to the presence of both an amino group and multiple fluorine atoms, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H3F3N2

Molecular Weight

172.11 g/mol

IUPAC Name

2-amino-3,4,5-trifluorobenzonitrile

InChI

InChI=1S/C7H3F3N2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1H,12H2

InChI Key

CYIQQSRRBKQLMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)N)C#N

Origin of Product

United States

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